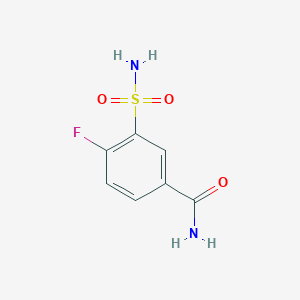

4-fluoro-3-sulfamoylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7FN2O3S |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

4-fluoro-3-sulfamoylbenzamide |

InChI |

InChI=1S/C7H7FN2O3S/c8-5-2-1-4(7(9)11)3-6(5)14(10,12)13/h1-3H,(H2,9,11)(H2,10,12,13) |

InChI Key |

ONVPPXKVILNVBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)S(=O)(=O)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

General Synthetic Strategies for Sulfamoylbenzamide Derivatives

The creation of sulfamoylbenzamide derivatives, a class of compounds with significant interest in medicinal chemistry, relies on a few key synthetic transformations. These generally involve the introduction of a sulfonamide group and the formation of an amide bond on a benzoic acid scaffold.

A common and effective starting point for the synthesis of various sulfamoylbenzamide derivatives is 2-fluorobenzoic acid. nih.gov A primary strategy involves the electrophilic aromatic substitution of 2-fluorobenzoic acid using chlorosulfonic acid (ClSO₃H). nih.gov This reaction, typically performed at elevated temperatures, introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring. nih.gov The fluorine atom directs the substitution primarily to the 5-position, yielding 2-fluoro-5-chlorosulfonylbenzoic acid. This intermediate is then typically reacted with ammonia (B1221849) or various primary or secondary amines to form the corresponding sulfonamide.

In a documented synthesis of a library of sulfamoylbenzamide analogs, 2-fluorobenzoic acid was treated with chlorosulfonic acid at 80°C to produce the sulfonyl chloride intermediate in a 77% yield. nih.gov This intermediate could then be further functionalized. nih.gov The carboxylic acid group of the resulting sulfamoylbenzoic acid can be activated, for instance by conversion to an acyl chloride with thionyl chloride (SOCl₂), and subsequently reacted with an amine to form the final benzamide (B126) product. nih.gov

An alternative strategy that allows for structural inversion of the sulfonamide portion starts with 5-amino-2-fluorobenzoic acid. nih.gov This approach provides a different route to introduce diversity into the final molecule. A typical sequence begins with the protection of the amino group, for example, using a tert-butyloxycarbonyl (Boc) group. nih.gov The protected 5-(Boc-amino)-2-fluorobenzoic acid is then coupled with an aniline (B41778) derivative to form the amide bond. nih.gov Following the amide formation, the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid), revealing the free amino group. nih.gov This free amine can then be sulfonylated using various sulfonyl chlorides to yield the desired sulfamoylbenzamide analogs. nih.gov This method offers flexibility in introducing a wide range of substituents on the sulfonamide nitrogen. nih.gov

The regioselectivity of the sulfonylation step is crucial for the successful synthesis of specifically substituted benzamides. In the case of substrates like 2-fluorobenzoic acid, the fluorine atom and the carboxylic acid group are ortho, para-directing and meta-directing, respectively, with the activating effect of the fluorine atom typically dominating, leading to substitution at the C5 position. nih.gov

For more complex substrates or when alternative substitution patterns are desired, other strategies are employed. Friedel-Crafts sulfonylation of derivatives like 2-fluoroacetanilide (B3051326) with chlorosulfonic acid can be used. nih.gov However, this reaction often produces a mixture of regioisomers that require separation by chromatography. nih.gov The directing effect of the acetamido group influences the position of the incoming sulfonyl chloride group. nih.gov Another approach involves the selective lithiation of a polyhalogenated benzene ring followed by carbonation to introduce the carboxylic acid group at a specific position, which can then be followed by other functional group manipulations. acs.org The choice of method depends on the desired final substitution pattern and the availability of starting materials.

A key intermediate in many synthetic routes is the sulfamoylbenzoyl chloride. This highly reactive species is typically formed from the corresponding sulfamoylbenzoic acid by treatment with a chlorinating agent. nih.govgoogle.com Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation, often used in excess to serve as both reagent and solvent. google.comguidechem.com The reaction is generally heated to reflux to ensure complete conversion. google.com

For instance, 3-(chlorosulfonyl)-4-fluorobenzoic acid can be treated with thionyl chloride and a catalytic amount of DMF to generate 3-(chlorosulfonyl)-4-fluorobenzoyl chloride, which is a precursor for the target molecule. nih.gov Similarly, 4-chloro-3-(methylsulfamoyl)benzoic acid can be refluxed with thionyl chloride to yield the corresponding acyl chloride. google.com These acyl chlorides are versatile intermediates that readily react with amines to form the final amide bond, often without the need for extensive purification. google.combeilstein-journals.org The difference in reactivity between an aroyl chloride and a sulfonyl chloride can be exploited for chemoselective reactions, where an amine can be made to react preferentially with the more reactive aroyl chloride. beilstein-journals.orgbeilstein-journals.org

Specific Synthesis of 4-Fluoro-3-sulfamoylbenzamide and its Proximal Analogs

The synthesis of the title compound, this compound, and its close relatives follows the general principles outlined above, starting from appropriately substituted precursors.

The direct precursor to this compound is 4-fluoro-3-sulfamoylbenzoic acid. A common method for its preparation involves the chlorosulfonation of 4-fluorobenzoic acid. tandfonline.comtandfonline.com In this process, 4-fluorobenzoic acid is heated with chlorosulfonic acid, typically at around 110°C. tandfonline.comtandfonline.com The electron-withdrawing fluorine atom directs the incoming chlorosulfonyl group to the meta position (C3), yielding 3-(chlorosulfonyl)-4-fluorobenzoic acid. nih.govtandfonline.com

This sulfonyl chloride intermediate is then converted to the sulfonamide. This is achieved by reacting it with an aqueous solution of ammonium (B1175870) hydroxide (B78521), usually at a low temperature initially, followed by stirring at room temperature. tandfonline.comtandfonline.com After reaction completion and acidification, 4-fluoro-3-sulfamoylbenzoic acid is obtained as a solid product. tandfonline.comtandfonline.com A reported synthesis following this two-step procedure gave the final 4-fluoro-3-sulfamoylbenzoic acid in an 87% yield from the sulfonyl chloride intermediate. tandfonline.comnih.gov This acid can then be converted to the final benzamide through amide coupling reactions. nih.gov

Preparation of 4-Fluoro-N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide

A crucial derivative for further modification via click chemistry is 4-Fluoro-N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide. This compound introduces a terminal alkyne group, which is a key functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

The synthesis is achieved by coupling 4-fluoro-3-sulfamoylbenzoic acid with propargylamine. researchgate.net The reaction is typically carried out in anhydrous dimethylformamide (DMF) at room temperature, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) as coupling agents. researchgate.net This method has been shown to produce the desired product, 4-Fluoro-N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide, as a white solid in a 70% yield. nih.govresearchgate.net

Table 1: Synthesis of 4-Fluoro-N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide

| Reactants | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 4-fluoro-3-sulfamoylbenzoic acid, Propargylamine | EDCI, HOBt | Anhydrous DMF | Room temperature, 16-24 h | 70% nih.govresearchgate.net |

The structure of the resulting compound has been confirmed using various analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). nih.gov

Advanced Synthetic Techniques

To expand the chemical space and biological activity of sulfamoylbenzamide derivatives, several advanced synthetic strategies are employed. These techniques focus on creating novel molecular architectures with potentially enhanced properties.

Click Chemistry Approaches for Sulfamoylbenzamide Hybrids

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating complex molecules from simpler building blocks. nih.govpcbiochemres.com This approach is utilized in what is termed the "click-tail" approach for synthesizing 1,2,3-triazole-containing sulfamoylbenzamide hybrids. researchgate.netresearchgate.net

The synthesis starts with the alkyne-functionalized core, 4-Fluoro-N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide. nih.gov This intermediate is then reacted with a variety of substituted phenyl azides. researchgate.net The reaction is typically catalyzed by copper sulfate (B86663) (CuSO₄) and sodium ascorbate (B8700270) in a solvent mixture of t-butanol and water at a moderate temperature. researchgate.net This process efficiently links the sulfamoylbenzamide scaffold to various aryl moieties through a stable triazole linker, yielding a library of hybrid compounds. researchgate.net For example, this method has been used to synthesize compounds like 4-Fluoro-3-sulfamoyl-N-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide and 4-Fluoro-N-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide. nih.gov

Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single new molecule. nih.govresearchgate.net The goal is to create a hybrid compound that may have improved affinity, efficacy, or a modified selectivity profile compared to the parent molecules. researchgate.netresearchgate.net

In the context of sulfamoylbenzamides, this strategy has been applied to design potent enzyme inhibitors. For example, a series of 2,4-diarylaminopyrimidine derivatives incorporating a 3-sulfamoylbenzamide (B74759) moiety were designed and synthesized as potential focal adhesion kinase (FAK) inhibitors. nih.gov This approach combines the structural features of both classes of molecules to target the enzyme more effectively. nih.gov The hybridization of sulfonamides with various pharmaceutically active heterocyclic moieties is a known strategy to produce hybrids with a wide range of biological activities. researchgate.net

Scaffold Hopping and Bioisosterism in Sulfamoylbenzamide Design

Scaffold hopping and bioisosterism are related concepts in medicinal chemistry used to generate novel compounds with improved properties. nih.govnih.gov Bioisosterism involves the replacement of a functional group or moiety with another that has similar physical or chemical properties, with the aim of retaining or improving biological activity. u-strasbg.frresearchgate.net Scaffold hopping is a more drastic form of this, where the central core or framework of a molecule is replaced with a structurally different scaffold, while aiming to maintain the original biological activity by preserving key binding interactions. nih.govresearchgate.net

These strategies are crucial for lead optimization and exploring new chemical space. nih.gov In the design of sulfamoylbenzamide derivatives, these principles can be applied to modify the benzamide core to overcome issues like poor solubility or to discover novel intellectual property. researchgate.netacs.org For instance, novel boronic acid-containing diarylpyrimidine derivatives have been designed using bioisosterism and scaffold-hopping strategies to create potent antiviral agents. researchgate.net This highlights the potential of these techniques to rationally design new sulfamoylbenzamide analogues with desired therapeutic profiles. researchgate.netacs.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Fluoro-N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide |

| 4-fluoro-3-sulfamoylbenzoic acid |

| 2-fluorobenzoic acid |

| Propargylamine |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| Hydroxybenzotriazole (HOBt) |

| Copper sulfate |

| Sodium ascorbate |

| 4-Fluoro-3-sulfamoyl-N-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide |

| 4-Fluoro-N-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide |

Medicinal Chemistry Applications and Pharmacological Relevance

Role as Carbonic Anhydrase Inhibitors

4-fluoro-3-sulfamoylbenzamide belongs to the class of sulfonamide inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions. The primary sulfonamide group of this compound is the key functional group responsible for its inhibitory activity, by binding to the zinc ion in the active site of the enzyme. mdpi.com

Inhibition Profiles Against Human Carbonic Anhydrase Isoforms (hCA I, II, IV, IX)

Derivatives of this compound have been investigated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including the cytosolic isoforms hCA I and hCA II, the membrane-bound isoform hCA IV, and the tumor-associated isoform hCA IX. While specific inhibition constants (Kᵢ) for the parent compound this compound are not extensively detailed in the cited literature, the inhibitory profiles of closely related sulfamoylbenzamide derivatives provide valuable insights into its potential activity.

Generally, sulfonamides of this class exhibit potent inhibition against hCA II and hCA IX, with varying degrees of activity against hCA I and hCA IV. For instance, related benzenesulfonamide (B165840) derivatives have shown Kᵢ values ranging from the low nanomolar to the micromolar range against these isoforms. The specific substitution pattern on the benzamide (B126) ring significantly influences the inhibitory potency and isoform selectivity.

| Compound Type | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IV (Kᵢ) | hCA IX (Kᵢ) |

|---|---|---|---|---|

| Benzenesulfonamide Derivatives (General Range) | 49.3–6459 nM | 5.1–4171 nM | Data not consistently available | 9.4–945.1 nM |

| Triazole-Tethered Sulfonamides | 94.4-4953.5 nM | 6.9-837.6 nM | Data not consistently available | 3.3-85.0 nM |

This table presents general Kᵢ value ranges for classes of compounds structurally related to this compound, as specific data for the parent compound is not available in the provided search results. researchgate.net

Exploration of Isoform Selectivity

The development of isoform-selective carbonic anhydrase inhibitors is a key objective in medicinal chemistry to minimize off-target effects and enhance therapeutic efficacy. The substitution pattern on the this compound scaffold plays a crucial role in determining its selectivity for different hCA isoforms. nih.gov For example, modifications to the benzamide moiety can introduce interactions with amino acid residues lining the active site cavity, which vary among the different isoforms. rsc.org

Research has shown that by employing a "tail approach," where different chemical moieties are attached to the main scaffold, it is possible to achieve significant selectivity. unifi.it For instance, certain derivatives have been designed to selectively target the tumor-associated hCA IX over the ubiquitous cytosolic isoforms hCA I and II. This selectivity is often achieved by exploiting differences in the size and chemical nature of the active site entrance among the isoforms. nih.gov

Zinc Coordination Mechanisms within Carbonic Anhydrase Active Sites

The inhibitory action of this compound and other sulfonamides is primarily mediated by the coordination of the deprotonated sulfonamide group (SO₂NH⁻) to the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site. nih.govmdpi.com This zinc ion is essential for the catalytic activity of carbonic anhydrase.

In the native enzyme, the zinc ion is tetrahedrally coordinated by three histidine residues and a water molecule (or a hydroxide (B78521) ion). tamu.edu The sulfonamide inhibitor displaces the zinc-bound water/hydroxide ion and binds directly to the zinc ion through the nitrogen atom of the sulfonamide group. nih.gov This binding interaction is stabilized by a network of hydrogen bonds with surrounding amino acid residues, such as Thr199, which further anchors the inhibitor within the active site. nih.gov The geometry of the sulfonamide group is thought to be crucial for this interaction, with the tetrahedral arrangement around the sulfur atom being a key feature. nih.gov

"Click-Tailing" Approach in Carbonic Anhydrase Inhibitor Development

The "click-tailing" approach is a powerful strategy in medicinal chemistry used to generate libraries of compounds with diverse functionalities for screening as enzyme inhibitors. nih.gov This approach utilizes the highly efficient and specific "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach various "tail" moieties to a core scaffold. mdpi.com

In the context of carbonic anhydrase inhibitors, a primary sulfonamide scaffold, such as one derived from this compound, can be functionalized with an azide (B81097) or alkyne group. This functionalized scaffold can then be "clicked" with a variety of complementary alkynes or azides, respectively, to create a diverse range of derivatives. nih.gov This method allows for the rapid exploration of the chemical space around the inhibitor scaffold, facilitating the identification of compounds with improved potency and isoform selectivity. researchgate.netnih.gov The triazole ring formed during the click reaction can itself participate in favorable interactions within the enzyme's active site. nih.gov

Antiviral Activity against Hepatitis B Virus (HBV)

Beyond its role as a carbonic anhydrase inhibitor, the this compound scaffold has emerged as a promising platform for the development of antiviral agents against the Hepatitis B virus (HBV). nih.gov Chronic HBV infection is a major global health issue that can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma.

Structure-Activity Relationships for Antiviral Potency

The antiviral potency of sulfamoylbenzamide derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been conducted to optimize their efficacy and drug-like properties. Screening of large chemical libraries first identified SBA derivatives as potent inhibitors of HBV DNA in the cytoplasm. nih.gov

Subsequent research focused on modifying different parts of the SBA scaffold. For example, in derivatives of the potent compound KR-26556, modifications to the "A ring" (the benzamide portion) revealed key insights. While the trifluoro-substituted compound showed high potency, it was discovered that three fluorine atoms are not an absolute requirement for efficacy. nih.gov The position and nature of halogen substituents play a critical role.

The following table summarizes the SAR for substitutions on the A ring of a KR-26556 analog:

| Compound | Meta-Substitution | Para-Substitution | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 1 | H | F | 0.82 | >100 | >122 |

| 2 | F | H | 1.1 | >100 | >91 |

| 3 | F | F | 0.28 | 21.3 | 76 |

| 4 | Cl | F | 0.35 | 45.4 | 130 |

| 5 | Cl | H | 2.5 | 42.1 | 17 |

| 6 | H | Cl | 1.9 | 29.8 | 16 |

| 7 | CF₃ | F | 0.45 | 1.9 | 4 |

| 8 | CF₂H | F | 0.17 | 10.1 | 59 |

| 15 (KR-26556) | F | 3,4,5-trifluoro | 0.27 | 19.7 | 73 |

Data sourced from a study on KR-26556 derivatives. nih.gov EC₅₀ represents the half-maximal effective concentration, and CC₅₀ represents the half-maximal cytotoxic concentration.

From these studies, it was determined that a fluorine atom at the para-position of the benzamide ring is advantageous for potent antiviral activity. nih.gov Furthermore, replacing the 4-hydroxyl-piperidine moiety of NVR 3-778 with groups like phenylboronic acid has led to compounds with comparable anti-HBV activity but significantly improved water solubility. nih.govbohrium.com

Importance of Fluorine Substitution in Antiviral Derivatives

The inclusion of fluorine atoms is a common and impactful strategy in medicinal chemistry, particularly in the development of antiviral agents. nih.gov In the context of sulfamoylbenzamide-based HBV CAMs, fluorine substitution has proven to be crucial for enhancing antiviral potency. nih.gov

The high electronegativity of fluorine alters the electronic properties of the molecule, which can influence how the drug binds to its target protein. nih.gov The carbon-fluorine bond is highly polarized and stable, which can improve the metabolic stability of the compound. nih.gov SAR studies have consistently shown that fluorine-substituted SBAs exhibit submicromolar antiviral activity against HBV. nih.gov

Specifically, the presence of a para-fluoro group on the benzamide ring is a key feature for potent inhibition of HBV. nih.gov The comparison between fluorinated and non-fluorinated analogs often reveals a significant increase in activity for the fluorinated compounds. For instance, a para-fluoro analog showed similar antivirus activity to its non-fluorinated counterpart but with improved metabolic stability in human liver microsomes. researchgate.net The strategic placement of fluorine can also lead to stronger interactions within the binding pocket of the HBV core protein. nih.gov This enhancement in binding affinity, stability, and pharmacokinetic properties underscores the pivotal role of fluorine in the design of effective sulfamoylbenzamide-based antiviral drugs. nih.govmdpi.com

Broader Therapeutic Potential of Sulfamoylbenzamide Scaffolds

While the primary focus has been on their antiviral applications against HBV, the sulfamoylbenzamide scaffold and the broader sulfonamide group it belongs to are recognized for their diverse biological activities. mdpi.com The sulfamoyl moiety is a valuable pharmacophore that can be tailored to interact with a wide array of biological targets, making it a privileged structure in drug discovery. nih.gov

Exploration of Diverse Biological Targets

The inherent properties of the sulfamoyl group, such as its ability to form key hydrogen bonds and its high polarity, allow it to be incorporated into inhibitors for various enzymes and receptors. nih.gov This has led to the exploration of sulfamoylbenzamide and related sulfonamide derivatives against multiple therapeutic targets beyond viral proteins.

Examples of biological targets for which sulfamoyl-based compounds have been investigated include:

Carbonic Anhydrases: Sulfonamides are classic inhibitors of carbonic anhydrases, with applications in treating glaucoma and other conditions. Novel 3-sulfamoylbenzamide (B74759) derivatives have been synthesized and shown to be potent inhibitors of several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IV, and IX. tandfonline.com

Proteases: The sulfamide (B24259) moiety has been incorporated into inhibitors of various proteases, including HIV-1 protease and matrix metalloproteinases (MMPs). nih.gov

Sirtuin Deacetylases: Sulfobenzoic acid derivatives, which share structural similarities, have been developed as potent and selective inhibitors of SIRT2, a target for neurodegenerative diseases like Huntington's disease. nih.gov

Cannabinoid Receptors: Novel sulfamoyl benzamide structures have been investigated as selective agonists for the CB2 receptor, which has therapeutic potential in pain relief and cancer therapy without the central nervous system side effects associated with CB1 agonism. researchgate.net

The versatility of the sulfamoylbenzamide scaffold ensures its continued exploration in medicinal chemistry for developing new therapeutic agents against a wide range of diseases. semanticscholar.org

Structure Activity Relationship Sar Studies

Impact of Substituent Modifications on Biological Activity

The biological activity of the 4-fluoro-3-sulfamoylbenzamide core is highly sensitive to modifications of its constituent parts, including the benzamide (B126) ring, the sulfamoyl group, and the amide substituent. Research into its derivatives as inhibitors of Hepatitis B Virus (HBV) capsid assembly and as carbonic anhydrase inhibitors illustrates the profound impact of these changes.

In the context of anti-HBV agents, modifications to the 'A ring' (the fluoro-sulfamoylbenzamide portion) have been shown to modulate antiviral potency and cytotoxicity. For instance, the introduction of a difluoromethyl group at the meta-position relative to the fluorine atom resulted in selective and efficient inhibition of HBV. nih.gov Conversely, a trifluoromethyl group at the same position did not enhance potency and led to lower antiviral selectivity. nih.gov

As inhibitors of human carbonic anhydrase (hCA) isoforms, derivatives of this compound have demonstrated varied efficacy. Studies show that derivatives containing chlorine or fluorine substitutions on the C-4 position of the 3-sulfamoylbenzamide (B74759) moiety exhibit strong inhibition against hCA isoforms I, II, IV, and IX. tandfonline.com The nature of the substituent on the benzamide nitrogen is also crucial. For example, incorporating a 1-phenyl-1,2,3-triazole moiety linked by a methylene group to the amide nitrogen has yielded compounds with potent inhibitory activity against several hCA isoforms. tandfonline.comsemanticscholar.org

The table below summarizes the inhibitory activity of selected this compound derivatives against different isoforms of human carbonic anhydrase.

| Compound ID | R Group (Substitution on Benzamide Nitrogen) | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IV (Kᵢ in nM) | hCA IX (Kᵢ in nM) |

| 6i | -CH₂-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl) | 115.4 | 10.4 | 110.5 | 30.8 |

| 6k | -CH₂-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl) | 50.8 | 9.5 | 95.3 | 34.5 |

| 6l | -CH₂-(1-(4-iodophenyl)-1H-1,2,3-triazol-4-yl) | 60.3 | 6.5 | 65.3 | 41.2 |

| 6o | -CH₂-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl) | 155.6 | 15.6 | 125.6 | 84.5 |

| 6q | -CH₂-(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl) | 165.7 | 17.5 | 130.4 | 65.7 |

Data sourced from studies on carbonic anhydrase inhibitors. tandfonline.comsemanticscholar.org

Positional Effects of Halogenation (e.g., Fluorine)

The position of halogen substituents on the benzamide ring is a critical determinant of biological activity. In the development of HBV capsid assembly modulators, the placement of fluorine atoms has been systematically investigated. nih.gov

Increasing the degree of fluorination can also enhance potency. A 3,4-difluoro substituted compound demonstrated more potent antiviral activity than the corresponding monofluoro compounds. nih.gov This suggests that the electronic effects and conformational influences of multiple halogen substituents can be additive or synergistic in improving interaction with the biological target.

The table below illustrates the effect of fluorine and chlorine substitution patterns on anti-HBV activity.

| Compound | A-Ring Substitution | Anti-HBV Activity (EC₅₀ in µM) |

| 1 | 3-Fluoro | >10 |

| 2 | 4-Fluoro | 4.6 |

| 3 | 3,4-Difluoro | 0.35 |

| 4 | 3-Chloro, 4-Fluoro | 0.16 |

| 5 | 3,5-Dichloro | >10 |

| 6 | 3,4-Dichloro | >10 |

EC₅₀ represents the concentration for 50% of maximal effect in inhibiting HBV DNA replication. nih.gov

Conformational Constraints in Lead Optimization

Optimizing the therapeutic potential of this compound derivatives often involves introducing conformational constraints to lock the molecule into a bioactive conformation, thereby enhancing binding affinity and reducing off-target effects. This is a key strategy in lead optimization.

In the design of novel HBV capsid assembly modulators, structure-based drug design approaches have been pivotal. The development of derivatives has been guided by the cocrystal structure of related compounds, such as NVR 3-778, complexed with the HBV capsid protein. nih.gov This allows for the rational design of molecules that fit precisely into the binding pocket at the interface between capsid protein dimers. nih.gov

Molecular dynamics (MD) simulations are employed to understand the key interactions between the sulfamoylbenzamide derivatives and the binding pocket. nih.gov These computational studies help to rationalize the observed structure-activity relationships and provide insights into the bioactive conformation. By analyzing the conformational flexibility of different analogs, researchers can identify modifications that restrict rotation around key bonds or introduce rigid structural elements, leading to a lower entropic penalty upon binding and thus higher affinity. For example, understanding how different substituent groups occupy solvent-exposed regions versus constrained areas of the binding pocket can guide the introduction of features that improve properties like solubility without disrupting the essential binding conformation. nih.gov

Influence of Chemical Modifications on Selectivity

Chemical modifications to the this compound scaffold not only alter potency but also significantly influence selectivity for specific biological targets over others. This is particularly evident in the development of inhibitors for different isoforms of enzymes like carbonic anhydrases and human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases).

For carbonic anhydrase inhibitors, SAR studies have revealed that derivatives with chloro or fluoro substitutions at the C-4 position of the 3-sulfamoylbenzamide moiety show strong inhibition against isoforms hCA I, II, IV, and IX. tandfonline.com However, the selectivity profile can be tuned by altering the substituent on the amide nitrogen. For instance, compound 6l , featuring a 4-iodophenyl-triazole group, showed excellent and somewhat selective inhibition of hCA II (Kᵢ = 6.5 nM) and hCA IV (Kᵢ = 65.3 nM) compared to the standard drug Acetazolamide (AAZ). tandfonline.com This demonstrates that while the core scaffold provides general activity, distal modifications are key to achieving isoform selectivity.

Similarly, in the context of h-NTPDase inhibitors, modifications have yielded compounds with preferential activity against specific isoforms. For example, one derivative, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, was found to be a potent and selective inhibitor of h-NTPDase8. rsc.org In contrast, another compound, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide, was the most potent against h-NTPDase3. rsc.org These findings underscore the principle that subtle chemical changes can redirect the inhibitory activity of the sulfamoylbenzamide scaffold towards different, closely related enzyme targets.

Theoretical and Computational Investigations

Quantum chemical calculations are indispensable tools for predicting the physicochemical properties of molecules, offering insights that complement experimental data. For a compound like 4-fluoro-3-sulfamoylbenzamide, these methods can determine its three-dimensional structure, electron distribution, and chemical reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. researchgate.net This method is used to investigate the electronic structure of molecules, making it well-suited for analyzing sulfonamides. daneshyari.comresearchgate.net DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

In studies of related sulfonamide compounds, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed. nih.govmdpi.com Such studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties. mdpi.com These calculations provide a foundational understanding of the molecule's stability and structure.

Basis Set Selection and Optimization

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For organic molecules containing elements like sulfur, fluorine, and nitrogen, Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly selected. researchgate.netnih.govmdpi.com The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonds. The "++" in larger basis sets signifies the inclusion of diffuse functions, important for describing anions and weak interactions.

The first step in any computational analysis is geometry optimization. This process systematically alters the molecule's geometry to find the structure with the minimum energy on the potential energy surface. A subsequent frequency calculation is performed to confirm that this optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. nih.gov Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for a Sulfonamide Derivative This table presents representative data for a related sulfonamide and is for illustrative purposes only, as specific calculated values for this compound are not available in the cited literature.

| Parameter | Energy (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -1.98 |

| Energy Gap (ΔE) | 5.27 |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical Lewis structures (bonds, lone pairs). This method is particularly useful for quantifying electron delocalization and intramolecular interactions. nih.gov

Table 2: Illustrative NBO Analysis Data Showing Key Intramolecular Interactions This table shows example E(2) stabilization energies for interactions in a related molecule to illustrate the data produced by NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O1) | π* (S1-O2) | 28.5 |

| LP (N1) | σ* (C1-S1) | 5.2 |

| π (C2-C3) | π* (C4-C5) | 19.8 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule. nih.gov The MEP map illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

The map is color-coded to represent the electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and fluorine. mdpi.com

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms. mdpi.com

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfamoyl and amide groups and the fluorine atom. Positive potential would be expected around the amide and sulfamoyl N-H protons, identifying them as potential hydrogen bond donors.

Thermodynamic Property Prediction

DFT calculations, combined with statistical mechanics, can be used to predict the thermodynamic properties of a molecule at different temperatures. nih.gov By using the vibrational frequencies obtained from the geometry optimization, key thermodynamic parameters such as heat capacity (Cv), entropy (S), and enthalpy (H) can be calculated. These properties are crucial for understanding the stability and reactivity of the compound under various thermal conditions.

Table 3: Illustrative Calculated Thermodynamic Properties at 298.15 K This table presents a typical format for thermodynamic data derived from computational studies and does not represent actual calculated values for this compound.

| Property | Value |

| Total Enthalpy (H) | -985.45 Hartree |

| Molar Entropy (S) | 110.25 cal/mol·K |

| Molar Heat Capacity (Cv) | 55.78 cal/mol·K |

Fukui Function Analysis for Chemical Reactivity

Theoretical studies employing Density Functional Theory (DFT) provide valuable insights into the chemical behavior of molecules. Fukui function analysis is a key component of conceptual DFT, utilized to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. pnrjournal.com This analysis is based on the changes in electron density as electrons are notionally added to or removed from the molecule.

For a molecule like this compound, the Fukui function helps in identifying specific atoms or functional groups that are likely to participate in chemical reactions. The analysis calculates three main indices:

f+(r): Indicates the propensity of a site to undergo a nucleophilic attack (reaction with an electron donor).

f-(r): Indicates the propensity of a site to undergo an electrophilic attack (reaction with an electron acceptor).

f0(r): Indicates the propensity of a site to undergo a radical attack.

By calculating these values for each atom in this compound, researchers can map its chemical reactivity. For instance, atoms with high f+(r) values are identified as electrophilic sites, while those with high f-(r) values are considered nucleophilic sites. This information is crucial for understanding reaction mechanisms, predicting metabolic pathways, and designing derivatives with enhanced biological activity. A combination of frontier molecular orbitals (HOMO and LUMO) and Fukui function analysis can effectively locate the redox-active sites on a molecule. researchgate.net

Table 1: Conceptual Application of Fukui Function Analysis to this compound

This table illustrates the potential reactive sites on the molecule as would be identified by Fukui analysis. The specific atomic values would require a dedicated DFT calculation.

| Potential Reactive Site (Atom/Group) | Predicted Reactivity Type | Governing Fukui Index | Rationale |

| Carbonyl Carbon (Benzamide) | Electrophilic | High f+(r) | The carbon atom is electron-deficient due to the electronegativity of the adjacent oxygen atom, making it susceptible to nucleophilic attack. |

| Sulfonyl Sulfur (Sulfamoyl) | Electrophilic | High f+(r) | The sulfur atom is in a high oxidation state and bonded to electronegative oxygen atoms, rendering it a strong electrophilic center. |

| Amine Nitrogen (Benzamide/Sulfamoyl) | Nucleophilic | High f-(r) | The lone pair of electrons on the nitrogen atoms makes them potential sites for electrophilic attack. |

| Aromatic Ring Carbons | Varies (Electrophilic/Nucleophilic) | f+(r) and f-(r) | The reactivity of specific carbons in the benzene (B151609) ring is influenced by the activating/deactivating effects of the substituents (fluoro, sulfamoyl, benzamide). |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for elucidating interactions at the molecular level.

Molecular docking studies have been pivotal in understanding how sulfamoylbenzamide derivatives, including this compound, interact with key biological targets.

Hepatitis B Virus (HBV) Core Protein: The HBV core protein (HBc) is essential for multiple stages of the viral life cycle, including the assembly of the viral capsid. nih.govjyoungpharm.org Small molecules that modulate this assembly process are known as Capsid Assembly Modulators (CAMs). Sulfamoylbenzamides belong to a class of CAMs that bind to the core protein, interfering with efficient capsid assembly. nih.gov Docking studies reveal that these compounds bind at the interface between core protein dimers. nih.gov The predicted binding mode shows the ligand situated in a large hydrophobic pocket. Key interactions often involve hydrogen bonds between the amide portion of the ligand and the side chains of specific amino acid residues like Trp102 and Thr128. nih.gov The sulfamoylbenzamide scaffold effectively mimics the binding of other potent CAMs, validating its role as a pharmacophore for this target. nih.govnih.gov

Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes. nih.gov Their inhibition is a therapeutic strategy for several conditions. Sulfonamides are a classic class of CA inhibitors. Docking studies show that the primary interaction involves the coordination of the sulfonamide group with the zinc ion (Zn²⁺) located in the active site of the enzyme. nih.govsemanticscholar.org This interaction is stabilized by a network of hydrogen bonds with surrounding active site residues. The benzene ring and its substituents, such as the fluorine atom in this compound, engage in additional hydrophobic and van der Waals interactions within the active site cavity, which can enhance binding affinity and contribute to isoform selectivity. nih.govmdpi.com

Docking simulations provide detailed predictions of how a ligand orients itself within a protein's active site. For this compound and its analogs, these studies define the precise three-dimensional conformation and the non-covalent interactions that stabilize the ligand-protein complex.

In the active site of Carbonic Anhydrase IX (CA IX) , a cancer-associated isoform, the sulfonamide moiety (-SO₂NH₂) is predicted to deprotonate and form a strong coordinate bond with the catalytic Zn²⁺ ion. rsc.org The orientation is further stabilized by hydrogen bonds with key residues like Gln92 and Thr200. The fluorinated benzene ring positions itself within a pocket lined by both hydrophilic and lipophilic residues, and the specific substitution pattern on the ring dictates the selectivity towards different CA isoforms. nih.govnih.gov

Table 2: Predicted Active Site Interactions for the this compound Scaffold

| Biological Target | Key Interacting Residues | Type of Interaction | Ligand Group Involved |

| HBV Core Protein | Trp102, Thr128 | Hydrogen Bond | Amide (-CONH-) |

| Pro25, Leu30, Thr33, Trp102 | Hydrophobic Interaction | Fluorophenyl Ring | |

| Ser121 | Hydrogen Bond | Sulfamoyl (-SO₂NH₂) or derivative | |

| Carbonic Anhydrase | Zn²⁺ Ion | Coordination Bond | Sulfonamide (-SO₂NH₂) |

| Thr199, Thr200, Gln92 | Hydrogen Bond | Sulfonamide (-SO₂NH₂) | |

| Val121, Phe131, Leu198 | Hydrophobic/van der Waals | Fluorophenyl Ring |

A primary goal of molecular docking is to establish a correlation between the predicted binding affinity and the experimentally observed biological activity. nih.gov A strong correlation validates the computational model and allows it to be used for predicting the activity of new, untested compounds.

In the context of HBV CAMs , studies have shown that compounds with more favorable (i.e., more negative) calculated binding energies in docking simulations tend to exhibit lower EC₅₀ values (higher potency) in cell-based HBV replication assays. For example, modifications to the sulfamoylbenzamide scaffold that enhance interactions with the hydrophobic pocket of the core protein, as predicted by docking, have led to compounds with potent anti-HBV activity, with EC₅₀ values in the sub-micromolar range. nih.gov

Similarly, for Carbonic Anhydrase inhibitors , docking scores are often correlated with in vitro enzyme inhibition data, such as the inhibition constant (Kᵢ). nih.gov The strength of the interaction with the active site Zn²⁺ ion and the number and quality of hydrogen bonds with surrounding residues, as calculated in docking studies, can explain the differences in inhibitory potency observed between various sulfonamide derivatives. nih.gov Compounds designed to maximize these interactions based on docking predictions have shown Kᵢ values in the nanomolar range against cancer-related isoforms like CA IX and CA XII. nih.govmdpi.com

Table 3: Example Correlation Between Docking Scores and In Vitro Activity

This table provides a conceptual representation based on published data for analogous compounds to illustrate the correlation principle.

| Compound Class | Biological Target | Predicted Binding Energy (kcal/mol) | In Vitro Activity |

| Sulfamoylbenzamide Analog | HBV Core Protein | -9.2 | EC₅₀ = 0.38 µM nih.gov |

| Sulfamoylbenzamide Analog | HBV Core Protein | -8.5 | EC₅₀ = 1.60 µM nih.gov |

| Pyridine-3-sulfonamide Analog | Carbonic Anhydrase IX | -8.3 | Kᵢ = 137 nM nih.gov |

| Pyridine-3-sulfonamide Analog | Carbonic Anhydrase II | -8.1 | Kᵢ = 271 nM nih.gov |

Analytical Methods for Compound Characterization in Research

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-fluoro-3-sulfamoylbenzamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for structural confirmation.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, as well as the protons of the amide and sulfamoyl groups. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine, sulfamoyl, and benzamide (B126) groups, leading to characteristic splitting patterns due to spin-spin coupling. The protons of the -NH₂ groups in the amide and sulfamoyl moieties would typically appear as broad singlets.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule. The carbon atoms directly attached to the fluorine and the carbonyl group, as well as the carbon bearing the sulfamoyl group, would exhibit characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | 115 - 140 |

| Amide NH₂ | 7.5 - 8.5 (broad) | - |

| Sulfamoyl NH₂ | 7.0 - 8.0 (broad) | - |

| C=O | - | 165 - 175 |

| C-F | - | 150 - 165 (doublet) |

| C-SO₂NH₂ | - | 135 - 145 |

Note: The predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. rsc.orgnih.gov For this compound, HRMS can confirm the molecular formula, C₇H₇FN₂O₃S, by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. rsc.orgnih.gov This technique is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇FN₂O₃S |

| Calculated Monoisotopic Mass | 218.0161 |

| Expected [M+H]⁺ Ion | 219.0239 |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. scielo.brscispace.com The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Key expected vibrational frequencies include the N-H stretching of the primary amide and sulfonamide groups, the C=O stretching of the benzamide, the asymmetric and symmetric stretching of the S=O bonds in the sulfamoyl group, and the C-F stretching vibration. FT-Raman spectroscopy offers complementary information, particularly for non-polar bonds, and can aid in a more complete vibrational assignment.

Table 3: Characteristic FT-IR and FT-Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide/Sulfonamide | N-H Stretch | 3400 - 3200 |

| Benzamide | C=O Stretch | 1680 - 1630 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Sulfamoyl | S=O Asymmetric Stretch | 1350 - 1300 |

| Sulfamoyl | S=O Symmetric Stretch | 1170 - 1150 |

Chromatographic Techniques

Chromatographic methods are essential for the separation, purification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis of purity and the preparative purification of compounds like this compound. rsc.org In analytical HPLC, the compound is separated from impurities on a stationary phase, typically a C18 reversed-phase column, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. rsc.org The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration. For purification purposes, preparative HPLC is employed using a larger column to isolate the compound of interest in higher quantities. nih.gov

Table 4: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a wavelength of maximum absorbance (e.g., 254 nm) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.netnih.govsielc.com This technique is the gold standard for the identification and quantification of low levels of compounds in complex matrices such as biological fluids. researchgate.netnih.govsielc.com After separation by LC, the compound is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to this compound is selected in the first mass analyzer (Q1). This precursor ion is then fragmented in a collision cell, and specific product ions are monitored in the third mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides excellent specificity and sensitivity for quantification.

Table 5: Hypothetical LC-MS/MS Parameters for the Quantification of this compound

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), positive or negative |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ |

| Product Ions (Q3) | Specific fragment ions resulting from the collision-induced dissociation of the precursor ion |

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

Gas Chromatography-Mass Spectrometry (GC-MS) is a potent analytical technique for separating and identifying volatile and semi-volatile compounds. However, its direct application for the analysis of polar, low-volatility compounds such as this compound presents significant challenges due to the presence of active hydrogen atoms in the amide and sulfonamide groups. These functional groups tend to cause poor chromatographic performance, including peak tailing and potential adsorption within the GC system. gcms.cz Consequently, chemical derivatization is a necessary prerequisite to enhance the compound's volatility and thermal stability, making it suitable for GC-MS analysis. jfda-online.com

Derivatization

To effectively analyze this compound using GC-MS, derivatization is employed to convert the polar analyte into a less polar and more volatile form. mdpi.com Silylation is a common and effective technique for this purpose, involving the replacement of active hydrogens in the -NH2 and -SO2NH- groups with a trimethylsilyl (B98337) (TMS) group. gcms.czyoutube.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this transformation. youtube.com The derivatization reaction increases the compound's volatility and reduces its polarity, preventing unwanted interactions within the chromatographic column. youtube.com Another potential approach is methylation, which introduces a methyl group and can also improve the compound's suitability for GC analysis. nih.gov

Chromatographic and Spectrometric Analysis

Following derivatization, the sample is introduced into the GC-MS system. The separation is typically achieved on a non-polar capillary column, such as one with a 5% phenyl-methylpolysysiloxane stationary phase. tdi-bi.com The temperature of the GC oven is programmed to ramp up gradually, ensuring the effective separation of the derivatized analyte from other components in the mixture. tdi-bi.com

As the derivatized compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, commonly through electron ionization (EI) at a standard energy of 70 eV. tdi-bi.comuni-saarland.de This high-energy process causes the molecule to fragment into a series of characteristic ions. uni-saarland.deetamu.edu The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for the compound's identification. etamu.edu

The fragmentation of aromatic sulfonamides in mass spectrometry often involves specific pathways. A notable fragmentation is the loss of sulfur dioxide (SO2), a process that can be influenced by substituents on the aromatic ring. researchgate.netnih.gov For the TMS-derivatized this compound, the mass spectrum would be expected to show a molecular ion peak (M+•) and several key fragment ions. The interpretation of this fragmentation pattern is crucial for structural confirmation.

Expected Fragmentation Data

The table below outlines the anticipated key parameters and mass fragments for the TMS-derivatized this compound based on general principles of mass spectrometry of derivatized sulfonamides. The retention time is dependent on the specific chromatographic conditions used.

| Parameter | Description |

| Retention Time (RT) | The time taken for the derivatized analyte to pass through the GC column. This value is characteristic under specific analytical conditions. |

| Molecular Ion (M+•) | The peak representing the intact, ionized, and derivatized molecule. Its m/z value corresponds to the molecular weight of the TMS derivative. |

| Fragment Ion (m/z) | Possible Structure / Origin |

| [M-15]+ | Loss of a methyl group (•CH3) from a TMS group. |

| [M-SO2]+ | Loss of a neutral sulfur dioxide molecule, a common fragmentation pathway for sulfonamides. researchgate.netnih.gov |

| [M-NH2]+ | Loss of the amino group from the sulfamoyl moiety. |

| TMS-related ions (e.g., m/z 73) | Characteristic fragment corresponding to the trimethylsilyl cation, [Si(CH3)3]+. |

| Aromatic fragments | Ions corresponding to the fluorinated benzamide or sulfamoylbenzene portions of the molecule resulting from cleavage of the C-S or C-C bonds. |

This interactive table summarizes the expected GC-MS data for derivatized this compound.

For quantitative studies, selected ion monitoring (SIM) mode can be utilized. tdi-bi.com In SIM mode, the mass spectrometer is set to detect only a few specific, characteristic ions of the analyte, which significantly enhances the sensitivity and selectivity of the analysis. tdi-bi.com

Metabolic Pathways and Stability Studies in Vitro

Assessment of Metabolic Stability in Biological Matrices

The inherent stability of a compound in various biological environments is a key predictor of its in vivo behavior. In vitro assays using human-derived biological matrices are standard methods for evaluating metabolic stability.

Stability in Human Liver Microsomes (HLM)

Stability in Human Hepatocytes

Intact human hepatocytes provide a more comprehensive in vitro model for metabolic studies as they contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors. These cells can offer a more accurate prediction of in vivo hepatic clearance. Currently, specific data regarding the stability of 4-fluoro-3-sulfamoylbenzamide in human hepatocytes is not publicly available. A typical hepatocyte stability assay would involve incubating the compound with a suspension of cryopreserved or fresh human hepatocytes and measuring the decrease in its concentration over time.

Stability in Plasma

Plasma contains various enzymes, such as esterases and amidases, that can contribute to the degradation of drug molecules. Therefore, assessing a compound's stability in plasma is crucial. There is currently no specific published data on the stability of this compound in human plasma. The standard method involves incubating the compound in human plasma at 37°C and analyzing samples at various time points to determine the rate of degradation.

Identification of In Vitro Metabolites

Understanding the metabolic pathways of a compound is essential for identifying potentially active or toxic metabolites and for elucidating its clearance mechanisms.

Role of Cytochrome P450 (CYP) Enzymes in Biotransformation

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. The specific CYP isozymes involved in the metabolism of this compound have not been definitively identified in published literature. However, studies on structurally similar compounds can provide valuable insights. For instance, the related compound indapamide, which also contains a sulfamoylbenzamide moiety, is known to be a substrate of CYP3A4. nih.gov This suggests that CYP3A4, and potentially other isoforms such as CYP2C19 and CYP2C8, could be involved in the biotransformation of this compound. Further studies with recombinant human CYP enzymes would be necessary to confirm the specific contributions of each isozyme.

Hydroxylation Pathways

Hydroxylation, the addition of a hydroxyl group (-OH) to a molecule, is a common Phase I metabolic reaction catalyzed by CYP enzymes. This process generally increases the water solubility of a compound, facilitating its excretion. While the specific hydroxylation pathways for this compound have not been experimentally determined, it is plausible that hydroxylation could occur on the aromatic ring. The fluorine substituent may influence the position of hydroxylation. researchgate.net The identification of hydroxylated metabolites would typically be achieved through techniques such as liquid chromatography-mass spectrometry (LC-MS) following incubation with liver microsomes or hepatocytes.

Dehydrogenation Mechanisms

While direct in vitro metabolic studies on this compound are not extensively documented in publicly available literature, the metabolic pathway of a closely related structural analog, 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (indapamide), provides valuable insights. The shared 3-sulfamoylbenzamide (B74759) core suggests that similar metabolic transformations are plausible.

In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have been conducted on indapamide. These studies identified several metabolic pathways, including dehydrogenation. The primary CYP enzyme responsible for the dehydrogenation of the indoline ring of indapamide was identified as CYP3A4. This enzymatic reaction leads to the formation of an indole derivative. The efficiency of this dehydrogenation by CYP3A4 was found to be significantly higher than that of indoline dehydrogenation itself.

Table 1: Cytochrome P450 Isoforms Involved in the Dehydrogenation of a Structural Analog

| Enzyme | Relative Dehydrogenation Activity |

|---|---|

| CYP3A4 | Highest |

| CYP2C19 | Moderate |

Conjugation Reactions (e.g., Glucuronidation)

Conjugation reactions represent a critical phase II metabolic pathway for the detoxification and elimination of xenobiotics. For a compound like this compound, which possesses a sulfonamide group, N-glucuronidation is a significant potential conjugation pathway.

Glucuronidation involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The sulfonamide moiety (-SO2NH2) can undergo direct N-glucuronidation. This process increases the water solubility of the compound, facilitating its excretion from the body.

Recent studies on other perfluoroalkyl sulfonamides have highlighted the importance of N-glucuronidation as a significant excretion mechanism, particularly for shorter-chain variants. nih.gov In vitro incubations of sulfonamides with liver S9 fractions have demonstrated this conjugation pathway. nih.gov The specific UGT isoforms responsible for the N-glucuronidation of this compound would require targeted in vitro screening with a panel of recombinant human UGT enzymes.

Table 2: Potential Glucuronidation Sites and Metabolites

| Functional Group | Conjugation Reaction | Potential Metabolite |

|---|---|---|

| Sulfonamide (-SO2NH2) | N-Glucuronidation | 4-fluoro-3-(N-glucuronosylsulfamoyl)benzamide |

Methodologies for In Vitro Metabolic Profiling

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful and indispensable analytical technique for the in vitro metabolic profiling of novel chemical entities like this compound. This method combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of modern mass spectrometers.

In a typical in vitro metabolic stability assay, the parent compound is incubated with liver microsomes, S9 fractions, or hepatocytes. At various time points, aliquots of the incubation mixture are taken and quenched to stop the metabolic reactions. These samples are then analyzed by LC-HRMS.

The high-resolution mass spectrometer allows for the accurate mass measurement of the parent compound and its potential metabolites. This high accuracy enables the determination of the elemental composition of the detected ions, which is a crucial first step in metabolite identification. The chromatographic separation is essential for resolving isomeric metabolites, which have the same mass but different structures and retention times.

Data-dependent acquisition strategies are often employed, where the mass spectrometer automatically selects the most intense ions from a full scan for fragmentation (MS/MS). The resulting fragmentation patterns provide structural information that is used to elucidate the structure of the metabolites. By comparing the fragmentation pattern of a metabolite to that of the parent compound, the site of metabolic modification can often be determined.

Table 3: Key Parameters in LC-HRMS for Metabolic Profiling

| Parameter | Description |

|---|---|

| Chromatographic Column | Typically a reverse-phase column (e.g., C18) for separating compounds based on hydrophobicity. |

| Mobile Phase | A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid) to elute a wide range of compounds. |

| Mass Spectrometer | High-resolution instruments like Orbitrap or Time-of-Flight (TOF) analyzers. |

| Ionization Source | Electrospray ionization (ESI) is commonly used for polar molecules like sulfonamides. |

| Data Acquisition Mode | Full scan for detecting all ions and data-dependent MS/MS for structural elucidation. |

Derivatization Strategies in Chemical Research

Purpose of Derivatization for Analytical Applications

The primary goal of derivatization is to alter the physicochemical properties of an analyte to make it more amenable to analysis by techniques such as gas chromatography (GC) and mass spectrometry (MS). spectroscopyonline.comjfda-online.com These modifications are designed to overcome limitations in the analyte's original form, such as low volatility, poor thermal stability, or insufficient detector response. chromatographyonline.comyoutube.com

Gas chromatography necessitates that analytes be volatile enough to be transported through the GC column in the gas phase. chromtech.com Compounds with polar functional groups, such as the sulfamoyl and benzamide (B126) moieties in 4-fluoro-3-sulfamoylbenzamide, tend to have low volatility due to strong intermolecular hydrogen bonding. youtube.com Derivatization replaces the active hydrogens in these groups with less polar functionalities, thereby reducing intermolecular forces and increasing the compound's vapor pressure, making it suitable for GC analysis. chromatographyonline.comyoutube.com

Table 1: Hypothetical Impact of Derivatization on the Volatility of this compound for GC Analysis

| Compound | Functional Groups | Boiling Point (Predicted) | Volatility for GC |

| This compound | -SO₂NH₂, -CONH₂ | High | Low |

| Derivatized this compound | -SO₂N(R)₂, -CON(R)₂ | Lower | High |

This table illustrates the expected change in volatility upon derivatization, a crucial step for enabling GC analysis.

Derivatization can significantly enhance the quality of chromatographic separations. chromtech.com By reducing the polarity of a compound like this compound, interactions with the stationary phase of the GC column can be minimized, leading to more symmetrical peak shapes and reduced peak tailing. jfda-online.comchromatographyonline.com This improvement in peak geometry allows for better resolution between adjacent peaks and more accurate quantification. jfda-online.com Furthermore, the choice of derivatizing reagent can be tailored to optimize the separation of a mixture of analytes. chromtech.com

A significant advantage of derivatization is the ability to introduce specific chemical groups that enhance the analyte's response to a particular detector, thereby increasing the sensitivity of the analysis. spectroscopyonline.comchromtech.com For instance, the introduction of halogenated groups, such as those from fluorinated anhydrides, can dramatically improve the response of an electron capture detector (ECD), which is highly sensitive to electrophilic compounds. gcms.cz This allows for the detection and quantification of the analyte at much lower concentrations. gcms.cz

Table 2: Projected Enhancement of Detector Response for Derivatized this compound

| Analyte | Derivatizing Agent | Detector | Expected Change in Signal-to-Noise Ratio |

| This compound | None | Flame Ionization Detector (FID) | Baseline |

| Derivatized this compound | Fluorinated Anhydride (B1165640) | Electron Capture Detector (ECD) | Significant Increase |

This table demonstrates the strategic use of derivatization to amplify the analytical signal for trace-level detection.

In mass spectrometry, derivatization can be used to produce fragments that are more informative for structural elucidation. spectroscopyonline.com The derivative's mass spectrum may exhibit a clearer molecular ion peak and more predictable fragmentation patterns, which aids in confirming the compound's identity. jfda-online.com The choice of derivatizing agent can direct the fragmentation pathways to yield ions that are characteristic of the original molecule's structure. spectroscopyonline.com

Common Derivatization Reaction Types

A variety of chemical reactions can be employed for derivatization, with the selection depending on the functional groups present in the analyte. gcms.cz For compounds containing active hydrogens, such as this compound, acylation is a widely used technique. chromtech.comgcms.cz

Acylation involves the introduction of an acyl group (R-C=O) into a molecule by reacting it with a suitable acylating agent. gcms.cz For analytes with -NH and -OH groups, acid anhydrides are common reagents for this purpose. nih.govresearchgate.net Fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), are particularly effective for GC applications. jfda-online.comgcms.cz

The reaction of this compound with a fluorinated anhydride would replace the hydrogen atoms on the nitrogen atoms of the sulfamoyl and benzamide groups with fluoroacyl groups. This transformation would yield a less polar, more volatile, and more thermally stable derivative. gcms.cz The resulting derivative would also be highly responsive to an electron capture detector, making this an excellent strategy for trace analysis. jfda-online.comgcms.cz The reaction with a fluorinated anhydride proceeds by nucleophilic attack of the nitrogen atoms on the carbonyl carbon of the anhydride, leading to the formation of the N-acyl derivative and a carboxylic acid byproduct. nih.gov

Silylation (e.g., Trimethylsilylation with BSTFA)

Silylation is a common derivatization technique in chemical research, employed to increase the volatility and thermal stability of compounds for analytical procedures such as gas chromatography. This process involves the replacement of active hydrogen atoms, like those in -OH, -NH2, and -COOH groups, with a trimethylsilyl (B98337) (TMS) group. For a compound such as this compound, which contains both a sulfonamide and a benzamide group, silylation can occur at the nitrogen atoms of these functionalities.

One of the most effective and widely used reagents for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). aliyuncs.comrestek.comsigmaaldrich.com BSTFA is known for its high reactivity, and its byproducts are volatile, which minimizes interference in chromatographic analysis. aliyuncs.comsigmaaldrich.com The addition of a catalyst, such as trimethylchlorosilane (TMCS), can further enhance the reactivity of BSTFA, enabling the derivatization of less reactive sites. aliyuncs.com

The reaction with BSTFA proceeds by nucleophilic attack of the active hydrogen-bearing group on the silicon atom of the silyl (B83357) donor. In the case of this compound, both the sulfonamide (-SO2NH2) and the benzamide (-CONH2) moieties contain active hydrogens and are therefore potential sites for trimethylsilylation. The reaction can be carried out by heating the sample with an excess of BSTFA, often in a suitable solvent. The completion of the derivatization can be monitored by analyzing aliquots at different time intervals until the product peak in the chromatogram shows no further increase. sigmaaldrich.com

It is important to note that while silylation is a powerful technique, the potential for artifact formation exists, particularly with complex molecules or in the presence of contaminants. researchgate.networdpress.com Therefore, careful optimization of reaction conditions, such as temperature and reaction time, is crucial for achieving the desired derivatized product.

Alkylation

Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental strategy in organic synthesis for modifying the structure of a compound. In the context of this compound, both the sulfonamide and the benzamide functionalities can undergo alkylation, leading to a diverse range of derivatives.

The N-alkylation of sulfonamides is a well-established transformation with various methods available to synthetic chemists. acs.orgnih.govionike.comionike.com One common approach involves the reaction of the sulfonamide with an alkyl halide in the presence of a base. nih.gov Alternatively, alcohols can be used as alkylating agents through a "borrowing hydrogen" methodology, which offers a more environmentally friendly option as it avoids the generation of inorganic salts. ionike.comionike.com This method often employs transition metal catalysts, such as those based on copper or iron. ionike.comionike.com Another approach is the use of trichloroacetimidates as alkylating agents under thermal conditions, which notably does not require an external catalyst. acs.orgnih.gov

Similarly, the benzamide group can be N-alkylated. Cobalt-nanoparticle catalysts have been shown to be effective for the N-alkylation of benzamides with alcohols. nih.gov The reaction mechanism typically involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent hydrogenation. nih.gov For aromatic amides, regioselective alkylation is also possible. For instance, para-selective alkylation of benzamides can be achieved using cooperative nickel/aluminum catalysis. acs.org Furthermore, directed C-H bond activation can lead to ortho-alkylation of benzamides. acs.org

Derivatization for Further Functionalization

Introduction of Diverse Chemical Moieties for Structure-Activity Relationship Studies

The systematic derivatization of a lead compound is a cornerstone of medicinal chemistry, enabling the exploration of its structure-activity relationships (SAR). By introducing a variety of chemical moieties at different positions of the parent molecule, researchers can probe the interactions of the compound with its biological target and optimize its pharmacological properties. For this compound, both the sulfonamide and benzamide functionalities serve as handles for such derivatization.

SAR studies on substituted sulfamoyl benzamidothiazoles have highlighted the importance of the sulfamoyl benzamide core as a critical pharmacophore. nih.gov This suggests that modifications to this core in this compound could significantly impact its biological activity. For instance, the introduction of different substituents on the amide nitrogen can influence the compound's potency and selectivity. Studies on sulfamoyl benzamide derivatives as inhibitors of certain enzymes have shown that the nature of the group attached to the amide can drastically alter the inhibitory potential against different isoforms of the target enzyme. nih.gov

Similarly, modifications at the sulfonamide nitrogen can also be explored. The general SAR for antibacterial sulfonamides indicates that while the aromatic amine is often crucial for activity, the sulfonamide nitrogen can tolerate a variety of heterocyclic substituents. openaccesspub.org Although this compound is not an antibacterial in its basic structure, these principles of substitution at the sulfonamide moiety can be applied to explore other potential biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-fluoro-3-sulfamoylbenzamide, and what intermediates are critical for yield optimization?

- Methodological Answer : The synthesis typically involves sulfonylation of a fluorinated benzamide precursor. Key intermediates include 4-fluoro-3-aminobenzamide and sulfamoyl chloride. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield. For example, sulfamoyl chloride reacts with the amine group under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C . Purification via recrystallization or column chromatography is essential to isolate the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI) MS provides molecular ion peaks (e.g., m/z 232 [M]+) and fragmentation patterns validated against NIST databases .